Heliogen blue sbl

Description

Heliogen Blue SBL (C.I. Pigment Blue 15:1) is a copper phthalocyanine-based pigment known for its exceptional stability and vivid blue hue. It exhibits a lightfastness rating of 8/8 (highest grade), heat resistance up to 200°C, and outstanding chemical resistance, including 1/8 ratings for acid, alkali, water, ethanol, wax, and oil bleeding . Its oil absorption capacity is 45 ± 5%, and it remains stable during vulcanization (≥150°C), making it ideal for rubber, plastics, paints, and coatings.

Properties

IUPAC Name |

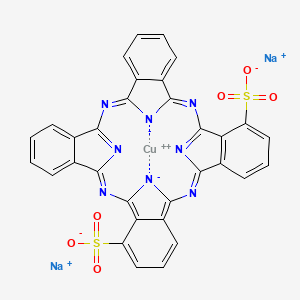

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-38-7 | |

| Record name | CI 74180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heliogen blue sbl is synthesized through the phthalocyanine route, which involves the cyclotetramerization of phthalonitrile in the presence of a copper salt. The reaction is typically carried out under high-temperature conditions, often exceeding 200°C, and requires a solvent such as nitrobenzene or trichlorobenzene. The resulting copper phthalocyanine is then subjected to various modifications to achieve the desired alpha or beta crystalline forms .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the phthalocyanine synthesis is conducted under controlled conditions. The crude product is then purified through processes such as solvent extraction, filtration, and drying. The final product is often milled to achieve the desired particle size and surface area, ensuring optimal performance in various applications .

Chemical Reactions Analysis

Types of Reactions

Heliogen blue sbl undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.

Reduction: Reduction reactions can alter the electronic structure of the copper phthalocyanine core, affecting its chromatic properties.

Substitution: Various substituents can be introduced into the phthalocyanine ring, modifying its solubility and compatibility with different media.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include various substituted phthalocyanines, which exhibit different solubility, color, and stability properties. These modified compounds are used in specialized applications where specific performance characteristics are required .

Scientific Research Applications

Art Conservation

Heliogen Blue has been extensively studied for its role in artists' colors and conservation efforts.

- Historical Significance : The pigment was introduced in the 1930s and has since been utilized in various artistic mediums due to its vibrant hue and stability. A comprehensive study by Christiane Adolf highlights its historical usage in artists' colors, focusing on its chemical stability and lightfastness, which are critical for preserving artworks .

- Case Study : In the restoration of Arnold Böcklin’s painting "Die Toteninsel," Heliogen Blue was employed due to its excellent dispersion properties and compatibility with traditional binders. The pigment's application allowed restorers to achieve a depth of color that closely matched the original work, demonstrating its effectiveness in fine art restoration .

Coatings and Paints

Heliogen Blue is widely used in the coatings industry due to its high heat stability and excellent dispersion characteristics.

- Product Variants : Different formulations of Heliogen Blue, such as Heliogen Blue K 6911 and Heliogen Blue L 7085, are tailored for specific applications. For instance, Heliogen Blue K 6911 is recommended for thin film and fiber applications, while Heliogen Blue L 7085 is suitable for solvent and water-borne decorative coatings .

- Performance Metrics : The pigment exhibits remarkable resistance to fading under UV exposure, making it ideal for outdoor applications where color retention is essential. Its use in automotive paints also highlights its durability against environmental factors .

Plastics and Fibers

The application of Heliogen Blue extends into the plastics industry, where it is incorporated into various polymer matrices.

- Compatibility : Due to its excellent thermal stability, Heliogen Blue can withstand high processing temperatures during plastic manufacturing without degrading. This property makes it suitable for use in both injection molding and extrusion processes.

- Case Study : In a study involving polypropylene fibers, the incorporation of Heliogen Blue resulted in enhanced color vibrancy and improved mechanical properties of the fibers, demonstrating its effectiveness as a colorant in synthetic textiles .

Industrial Applications

Beyond artistic and decorative uses, Heliogen Blue finds applications in industrial sectors.

- Adhesives and Sealants : The pigment is used to enhance the aesthetic appeal of adhesives and sealants while providing additional UV protection. Its incorporation can improve product visibility on shelves and provide a competitive edge in marketing.

-

Construction Materials : In construction, Heliogen Blue is utilized in colored concrete products where durability and colorfastness are crucial. Its resistance to weathering ensures that structures maintain their visual appeal over time6.

Data Table: Properties of Heliogen Blue SBL

| Property | Value |

|---|---|

| Chemical Composition | Copper Phthalocyanine |

| Color Index | PB 15:1 |

| Lightfastness | Excellent |

| Heat Stability | High |

| Dispersion Behavior | Outstanding |

| Recommended Applications | Coatings, Plastics, Fibers |

Mechanism of Action

The mechanism of action of Heliogen blue sbl involves its interaction with light and other electromagnetic radiation. The copper phthalocyanine core absorbs light in the visible spectrum, leading to electronic transitions that give the compound its characteristic blue color. The molecular targets include various cellular structures and materials, where the dye binds and exerts its effects through photophysical and photochemical processes .

Comparison with Similar Compounds

Key Competitors

Three structurally or functionally similar compounds are analyzed:

Direct Blue 86 (Barium Lake)

Indigo (C.I. Vat Blue 1)

Other Phthalocyanine Blues (e.g., Heliogen Blue L6905F, L6700F)

Comparative Analysis

Table 1: Performance Metrics

Structural and Functional Differences

- Direct Blue 86 : An azo-based barium lake pigment with inferior lightfastness (4–5/8) and heat resistance (70°C). Its moderate chemical stability limits use in harsh environments. While it enhances light resistance at high concentrations, it is less versatile than phthalocyanines .

- Indigo: A natural vat dye with excellent lightfastness and heat resistance but poor solubility in water and ethanol. Primarily used in textiles, it lacks the versatility of synthetic phthalocyanines in industrial applications .

- Heliogen Blue L6700F : A variant optimized for high-temperature plastics (e.g., engineering polymers), with similar stability to SBL but tailored for specific thermal processing conditions .

Photostability and Environmental Interactions

- This compound outperforms azo dyes like Direct Blue 86 in photodegradation studies. For example, in acrylic coatings, SBL-containing formulations show slower gloss reduction under UV light compared to arylide yellow pigments, which degrade rapidly due to TiO₂-induced photocatalysis .

- Raman spectroscopy studies highlight challenges in distinguishing this compound from blue microplastics (e.g., polypropylene caps), emphasizing the need for advanced analytical techniques in environmental monitoring .

Industrial Suitability

- Coatings : SBL’s resistance to UV degradation and chemical bleeding outperforms arylide yellows and some phthalocyanine greens (e.g., Phthalo Green K8730), which exhibit faster gloss loss under irradiation .

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for characterizing the crystal structure of Heliogen Blue SBL, and how do these methods address polymorphic variations?

- Methodological Answer : X-ray diffraction (XRD) and transmission electron microscopy (TEM) are critical for analyzing crystal structure. XRD should be conducted at varying angles (e.g., 5°–80° 2θ) to detect polymorphic phases, while TEM can resolve nanoscale crystallinity. Ensure calibration with reference standards (e.g., ICDD database) to minimize artifacts. For polymorph identification, pair XRD with differential scanning calorimetry (DSC) to correlate structural transitions with thermal behavior .

Q. What solvent systems and dispersion techniques are recommended for achieving homogeneous colloidal suspensions of this compound in polymer matrices?

- Methodological Answer : Use polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance solubility, and employ ultrasonic dispersion (20–40 kHz, 30–60 minutes) to reduce agglomeration. Characterize dispersion stability via dynamic light scattering (DLS) to monitor particle size distribution (PSD). For polymer compatibility, conduct compatibility tests using Hansen solubility parameters to predict interfacial interactions .

Q. How does the photostability of this compound compare under standardized UV exposure protocols (e.g., ISO 4892), and what degradation mechanisms dominate?

- Methodological Answer : Subject samples to accelerated UV aging (e.g., 340 nm, 0.35 W/m²) per ISO 4892. Monitor colorfastness via CIELAB ΔE* values and analyze degradation products using liquid chromatography-mass spectrometry (LC-MS). Focus on oxidative pathways (e.g., hydroxyl radical attack on the phthalocyanine ring) and correlate findings with FTIR spectral shifts (e.g., C-N bond cleavage at 1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported quantum yields of this compound across studies using time-resolved fluorescence spectroscopy?

- Methodological Answer : Standardize excitation wavelengths (e.g., 650 nm for phthalocyanine absorption) and solvent environments (e.g., deaerated toluene). Account for inner-filter effects by diluting samples to OD < 0.1. Use a reference dye (e.g., Rhodamine B) for instrument calibration. Discrepancies may arise from oxygen quenching or aggregation; include nitrogen-purged controls and TEM imaging to verify colloidal stability .

Q. What experimental designs resolve contradictions in thermal stability data for this compound, particularly regarding decomposition thresholds (Td)?

- Methodological Answer : Employ thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to isolate decomposition mechanisms. Cross-validate with evolved gas analysis (EGA) to identify volatile byproducts (e.g., NH₃, HCN). Contradictions may stem from varying heating rates (e.g., 10°C/min vs. 20°C/min); replicate studies using ASTM E2550 protocols and report kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) .

Q. What advanced computational models (e.g., DFT, MD simulations) predict the electronic structure and intermolecular interactions of this compound in hybrid materials?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets to model frontier molecular orbitals (HOMO/LUMO) and predict charge-transfer behavior. For molecular dynamics (MD), simulate solvent-pigment interactions using OPLS-AA forcefields in LAMMPS. Validate models against experimental UV-Vis and cyclic voltammetry data to refine parameters .

Methodological Best Practices

- Data Reproducibility : Document synthesis conditions (e.g., temperature, stirring rates) and raw data in supplementary files per Beilstein Journal guidelines .

- Statistical Rigor : Apply ANOVA or Tukey’s HSD test to compare experimental groups, reporting p-values and effect sizes. For spectral data, use wavelet denoising (Basis Pursuit) to enhance signal-to-noise ratios .

- Ethical Reporting : Disclose conflicts of interest (e.g., BASF-supplied samples) and adhere to IUPAC nomenclature for chemical descriptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.